(2-Bromo-phenyl)-(2,3-dihydro-indol-1-yl)-methanone
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Overview
Description
(2-Bromo-phenyl)-(2,3-dihydro-indol-1-yl)-methanone is an organic compound that features a brominated phenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-phenyl)-(2,3-dihydro-indol-1-yl)-methanone typically involves the following steps:
Bromination of Phenyl Group: The phenyl group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Indole Moiety: The indole moiety is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The brominated phenyl group is then coupled with the indole moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and Fischer indole synthesis, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Bromo-phenyl)-(2,3-dihydro-indol-1-yl)-methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-phenyl)-(2,3-dihydro-indol-1-yl)-methanone involves its interaction with specific molecular targets and pathways. The brominated phenyl group and indole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-Bromophenol: A brominated phenol with similar bromine substitution but lacking the indole moiety.
Indole-3-carbinol: An indole derivative with different functional groups but similar indole structure.
Uniqueness: (2-Bromo-phenyl)-(2,3-dihydro-indol-1-yl)-methanone is unique due to its combination of a brominated phenyl group and an indole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H12BrNO |
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Molecular Weight |
302.16 g/mol |
IUPAC Name |
(2-bromophenyl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C15H12BrNO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-8H,9-10H2 |
InChI Key |
LRMNUFMSLMULSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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